A Senior Application Scientist's Guide to the Synthesis and Purification of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
A Senior Application Scientist's Guide to the Synthesis and Purification of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the custom peptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of peptide chemistry. This document will delve into the strategic considerations, detailed protocols, and analytical validation required for producing a high-purity peptide of this specific sequence.
Strategic Overview: The Fmoc/tBu Approach
The synthesis of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This strategy offers several advantages, including the use of mild base for Nα-deprotection, which preserves acid-labile side-chain protecting groups until the final cleavage step.[1]
Key Strategic Decisions:
-
Solid Support: A Rink Amide resin is selected to yield a C-terminal amide upon cleavage, as indicated by the "-OH" in the peptide name signifying a C-terminal carboxyl group. If a C-terminal amide were desired, Rink Amide resin would be the appropriate choice.[2][3] For a C-terminal carboxylic acid, a Wang resin is a suitable option.[2]
-
Protecting Group Scheme: The Nα-amino groups will be temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][4] The side chains of the trifunctional amino acids, Lysine and Serine, will be protected with acid-labile groups. Specifically, the ε-amino group of Lysine will be protected with the tert-butyloxycarbonyl (Boc) group, and the hydroxyl group of Serine will be protected with a tert-butyl (tBu) group.[5][6][7] This orthogonal protection scheme ensures that the side chains remain unreactive during peptide chain elongation.[]
-
N-Terminal Acetylation: The N-terminus of the peptide is acetylated. This modification removes the positive charge from the N-terminal amino group, which can increase the peptide's stability against enzymatic degradation and mimic the structure of internal peptide sequences.[9][10] Acetylation is performed on-resin after the final amino acid has been coupled and its Fmoc group has been removed.[11][12]
Synthesis Workflow
The synthesis of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH follows a cyclical process of deprotection, coupling, and washing steps.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH.
Detailed Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal acid) in N,N-dimethylformamide (DMF) for at least 1 hour in a peptide synthesis vessel.[3]
-
Fmoc-Phe-OH Loading: Load the first amino acid, Fmoc-Phe-OH, onto the resin according to the resin manufacturer's protocol.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, and then repeat with a fresh solution for 15 minutes to remove the Fmoc group.[2][3]
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, or Fmoc-Leu-OH) by dissolving it with a coupling agent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycles: Repeat steps 3-6 for each subsequent amino acid in the sequence: Lys(Boc), Lys(Boc), Ser(tBu), Phe, Lys(Boc), and Leu.
-
Final Fmoc Deprotection: After coupling the final amino acid (Leu), perform a final Fmoc deprotection (step 3).
-
N-Terminal Acetylation: Treat the resin with a solution of 10% acetic anhydride in DMF to acetylate the N-terminal amine.[11][12]
-
Final Washing: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.[13]
Cleavage and Deprotection
The synthesized peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed. This is achieved using a strong acid cocktail.
Cleavage Cocktail
A standard cleavage cocktail for peptides with Arg, Trp, or Met would be Reagent K (TFA/water/phenol/thioanisole/EDT). However, for this sequence, a simpler cocktail is sufficient.
| Reagent | Purpose | Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes acid-labile protecting groups.[13] | 95% |
| Water | Scavenger for carbocations. | 2.5% |
| Triisopropylsilane (TIS) | Scavenger for carbocations, particularly from the tBu and Boc groups.[14] | 2.5% |
Cleavage Protocol
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[14]
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[14][15]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[15]
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[15]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the crude peptide pellet under vacuum.
Purification by Reverse-Phase HPLC
The crude peptide will contain deletion sequences and other impurities, necessitating purification. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification, separating molecules based on their hydrophobicity.[16][17][18]
Caption: Purification workflow for the synthetic peptide via RP-HPLC.
HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 stationary phase, 5-10 µm particle size, 100-300 Å pore size | C18 provides good retention for a wide range of peptides. Larger particle and pore sizes are suitable for preparative purification. |
| Mobile Phase A | 0.1% TFA in water | TFA acts as an ion-pairing agent, improving peak shape.[19] |
| Mobile Phase B | 0.1% TFA in acetonitrile | Acetonitrile is a common organic modifier for eluting peptides. |
| Gradient | Linear gradient of 5-60% Mobile Phase B over 30-60 minutes | A broad gradient is used initially to determine the retention time, followed by an optimized gradient for better separation. |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column) | To ensure efficient separation without excessive pressure. |
| Detection | UV absorbance at 214 nm and 280 nm | 214 nm detects the peptide backbone, while 280 nm detects the Phenylalanine residues. |
Purification Protocol
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the dissolved peptide onto the equilibrated RP-HPLC column.
-
Run the appropriate gradient to elute the peptide.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions with the desired purity (typically >95%).
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the final product.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry will be used to confirm the molecular weight of the peptide. The expected monoisotopic mass of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH can be calculated and compared to the experimental value.[20][21][22]
-
Analytical RP-HPLC: A final analytical RP-HPLC run on the purified product will determine its final purity. This is typically done using a similar but faster gradient than the preparative method.[19]
Conclusion
The synthesis and purification of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH is a multi-step process that requires careful planning and execution. The Fmoc/tBu strategy provides a robust framework for the solid-phase synthesis, while RP-HPLC is a powerful tool for achieving high purity. The detailed protocols and analytical methods described in this guide will enable researchers to successfully produce this peptide for their scientific investigations.
References
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. jpt.com [jpt.com]
- 11. cem.de [cem.de]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. renyi.hu [renyi.hu]
- 17. hplc.eu [hplc.eu]
- 18. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 19. lcms.cz [lcms.cz]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Peptide Mass Spectrometric Identification Service - Creative Proteomics [creative-proteomics.com]
- 22. pharmacompass.com [pharmacompass.com]
